3-Epioleanolic acid

Beschreibung

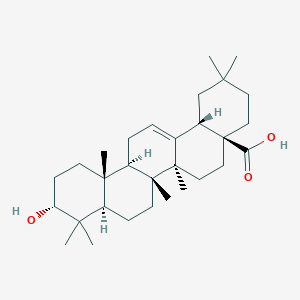

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-KDQGZELNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316135 | |

| Record name | epi-Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25499-90-5 | |

| Record name | epi-Oleanolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epi-Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 - 299 °C | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Epioleanolic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-epioleanolic acid, a pentacyclic triterpenoid with noted biological activities. The document details its primary natural source, a comprehensive, generalized methodology for its isolation and purification, and an exploration of its pro-apoptotic effects on cancer cells.

Natural Sources of this compound

This compound is a stereoisomer of the more common oleanolic acid. The primary and most well-documented natural source of this compound is Korean mistletoe (Viscum album coloratum) [1][2]. While oleanolic acid is widespread in the plant kingdom, found in numerous medicinal and edible plants, the specific occurrence of its 3-alpha-hydroxy epimer is less common[3][4][5][6].

Table 1: Oleanolic Acid Content in Viscum album (Mistletoe) from Different Host Trees and Seasons

| Host Tree Species | Season | Oleanolic Acid Content (mg/g of dry weight) |

| Populus nigra L. | Summer | > 12 |

| Pinus sylvestris L. | Winter | > 12 |

| Robinia pseudoacacia L. | Not specified | < 5 |

| Various | Spring | 4.41 - 9.83 |

| Various | Summer | 6.84 - 13.65 |

| Various | Autumn | 6.41 - 9.56 |

| Various | Winter | 5.59 - 12.16 |

Source:[7]

Isolation and Purification Methods

The isolation of this compound from its natural source, primarily Korean mistletoe, involves conventional phytochemical techniques. The general procedure includes solvent extraction, followed by chromatographic separation and final purification by recrystallization[1][2]. Although a highly detailed, step-by-step protocol for the isolation of this compound is not extensively published, a generalized experimental protocol can be constructed based on established methods for triterpenoid isolation.

Generalized Experimental Protocol

2.1.1. Plant Material and Extraction

-

Preparation of Plant Material: Dried and powdered aerial parts of Viscum album coloratum are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a medium polarity solvent, such as dichloromethane, using a Soxhlet apparatus or maceration at room temperature. The extraction is carried out until the solvent runs clear, indicating exhaustive extraction.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

2.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The crude extract is subjected to repeated column chromatography over silica gel (60-120 mesh).

-

Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. The fractions are collected in small volumes.

-

Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC on silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). The spots are visualized by spraying with an appropriate reagent, such as a solution of ceric sulfate in sulfuric acid, followed by heating.

-

Fraction Pooling: Fractions showing a similar TLC profile corresponding to the target compound are pooled together.

2.1.3. Recrystallization

-

Purification: The pooled fractions containing this compound are further purified by recrystallization from a suitable solvent or solvent mixture, such as methanol or ethanol, to obtain the pure crystalline compound.

-

Characterization: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Figure 1. Generalized workflow for the isolation and purification of this compound.

Biological Activity: Induction of Apoptosis

This compound has been identified as a cytotoxic agent that induces apoptosis in various tumor cell lines[1][2]. Studies have shown that treatment of cancer cells with this compound leads to characteristic apoptotic features, including morphological changes and DNA fragmentation[1][2].

While the specific signaling pathway for this compound-induced apoptosis has not been fully elucidated, it is likely to be similar to that of its well-studied isomer, oleanolic acid. Oleanolic acid is known to induce apoptosis through the intrinsic (mitochondrial) pathway[8][9][10]. This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases.

Key molecular events in the putative apoptotic pathway of this compound include:

-

Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.

-

Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

Oleanolic acid has also been shown to influence other signaling pathways, such as the PI3K/Akt/mTOR and ERK/JNK/AKT pathways, which are critical for cell survival and proliferation[8][11][12]. It is plausible that this compound may also modulate these pathways to exert its anti-cancer effects.

Figure 2. Putative signaling pathway of this compound-induced apoptosis.

Disclaimer: The signaling pathway depicted in Figure 2 is based on the known mechanisms of oleanolic acid, the isomer of this compound. Further research is required to definitively elucidate the specific molecular targets and signaling cascades directly modulated by this compound.

Conclusion

This compound, a triterpenoid found in Korean mistletoe, demonstrates significant potential as a cytotoxic agent that can induce apoptosis in cancer cells. While the precise details of its isolation and the specifics of its mechanism of action require further investigation, the information available provides a solid foundation for researchers and drug development professionals. The generalized protocols and the putative signaling pathway outlined in this guide serve as a valuable resource for initiating further studies into this promising natural compound. Future research should focus on optimizing isolation protocols to improve yields and purity, as well as on detailed mechanistic studies to fully characterize its therapeutic potential.

References

- 1. Isolation of epi-oleanolic acid from Korean mistletoe and its apoptosis-lnducing activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application and Development of Natural Plant Metabolite Oleanolic Acid in the Nano Era [mdpi.com]

- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of seasonal changes of triterpenic acid contents in Viscum album from different host trees - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleanolic acid induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

discovery and biosynthesis of 3-Epioleanolic acid in plants

An In-Depth Technical Guide to the Discovery and Biosynthesis of 3-Epioleanolic Acid in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pentacyclic triterpenoid of the oleanane class, distinguished as the C-3 epimer of the more widely known oleanolic acid. While oleanolic acid features a hydroxyl group in the beta position (3β-OH), this compound possesses a 3-alpha hydroxyl group (3α-OH)[1]. This seemingly minor stereochemical difference can lead to significant changes in biological activity, with studies indicating that this compound exhibits potent properties, including enhanced antibacterial effects compared to its β-epimer[2]. This guide provides a comprehensive overview of the current understanding of its discovery, occurrence, biosynthesis, and the experimental methodologies used to study it, aiming to equip researchers with the foundational knowledge required for further investigation and potential therapeutic development.

Discovery and Occurrence in Plants

The discovery of this compound as a distinct natural product is more recent than that of its isomer. One of the key reports details its isolation as a primary cytotoxic agent from the dichloromethane extract of Korean Mistletoe (Viscum album coloratum)[3]. This discovery highlighted its potential significance in the pharmacological activity of traditional medicinal plants. While oleanolic acid is ubiquitous, found in over 1,600 plant species, the specific reporting and quantification of this compound are less common, suggesting it may be a minor component or has been overlooked in past phytochemical analyses[2][4].

Table 1: Documented and Potential Plant Sources of Oleanane Triterpenoids

| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |

|---|---|---|---|---|

| Viscum album coloratum | Santalaceae | Whole Plant | This compound | [3] |

| Olea europaea (Olive) | Oleaceae | Leaves, Fruit | Oleanolic Acid (Epimer may co-exist) | [2][5] |

| Lantana camara | Verbenaceae | Roots, Leaves | Oleanolic Acid (Epimer may co-exist) | [2][5] |

| Salvia officinalis (Sage) | Lamiaceae | Aerial Parts | Oleanolic Acid (Epimer may co-exist) | [6] |

| Nepeta faassenii | Lamiaceae | Aerial Parts | Oleanolic Acid (Epimer may co-exist) |[6] |

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-characterized pathway for its isomer, oleanolic acid. The crucial, final step—epimerization at the C-3 position—is not yet fully elucidated in plants, but a chemically plausible enzymatic sequence can be proposed.

The Core Triterpenoid Pathway: From Acetyl-CoA to β-Amyrin

Like all plant triterpenoids, the pathway originates from the cytoplasmic mevalonate (MVA) pathway, which produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[7][8]. These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce squalene. Squalene epoxidase (SQE) then catalyzes the oxidation of squalene to form (3S)-2,3-oxidosqualene[8]. This molecule is the critical branch-point precursor for the synthesis of all sterols and triterpenoids[8]. The dedicated step for oleanane-type triterpenoids is the cyclization of 2,3-oxidosqualene by β-amyrin synthase (bAS) , which masterfully orchestrates a series of cation-induced cyclizations and rearrangements to form the pentacyclic scaffold of β-amyrin[9][10].

C-28 Oxidation: From β-Amyrin to Oleanolic Acid

Following the formation of the β-amyrin backbone, the methyl group at the C-28 position undergoes a sequential three-step oxidation to a carboxylic acid. This entire transformation is catalyzed by a single multifunctional cytochrome P450 enzyme belonging to the CYP716A subfamily [11][12]. These enzymes, acting as C-28 oxidases, convert β-amyrin first to erythrodiol (C-28 alcohol), then to oleanolic aldehyde (C-28 aldehyde), and finally to oleanolic acid (C-28 carboxylic acid)[9][10][12].

The Hypothetical C-3 Epimerization Step

The conversion of the 3β-hydroxy group of oleanolic acid (or its precursors) to the 3α-hydroxy configuration of this compound is the least understood step. While the specific enzyme has not been characterized in plants, the most probable mechanism involves two enzymatic reactions:

-

Oxidation: An oxidoreductase/dehydrogenase oxidizes the 3β-hydroxyl group of an oleanane precursor (e.g., β-amyrin, erythrodiol, or oleanolic acid) to a ketone, forming a 3-oxo intermediate (e.g., 3-oxo-oleanolic acid)[13][14]. The existence and synthesis of such 3-oxo derivatives lend support to this hypothesis[13][15].

-

Stereospecific Reduction: A second oxidoreductase/ketoreductase reduces the 3-oxo group in a stereospecific manner to yield the 3α-hydroxyl group, thus forming this compound.

The precise timing of this epimerization—whether it occurs on the β-amyrin scaffold before C-28 oxidation or on oleanolic acid itself—remains an open area for research.

Experimental Protocols

Investigating the discovery and biosynthesis of this compound requires a combination of phytochemical and molecular biology techniques.

Extraction and Isolation Workflow

The isolation of this compound from plant tissues follows a standard workflow for triterpenoids.

Detailed Methodology:

-

Drying and Grinding: Plant material (e.g., leaves, roots) is harvested, dried at 40-60°C to a constant weight, and ground into a fine powder to maximize surface area for extraction.

-

Solvent Extraction: The powdered material is extracted exhaustively using a suitable organic solvent. Maceration with 95% ethanol at room temperature is a common and effective method[16]. Other techniques like Soxhlet, Ultrasound-Assisted Extraction (UAE), or Microwave-Assisted Extraction (MAE) can be employed to improve efficiency[16].

-

Crude Extract Preparation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning or flash chromatography to separate compounds based on polarity, enriching the triterpenoid fraction.

-

Chromatographic Purification: The enriched fraction is subjected to repeated column chromatography over silica gel with a gradient solvent system (e.g., hexane-ethyl acetate)[3]. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing the target compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield pure this compound[3].

References

- 1. biorlab.com [biorlab.com]

- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of epi-oleanolic acid from Korean mistletoe and its apoptosis-lnducing activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oleanolic Acid: Extraction, Characterization and Biological Activity | MDPI [mdpi.com]

An In-depth Technical Guide to 3-Epioleanolic Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 3-Epioleanolic acid, a pentacyclic triterpenoid of significant interest in medicinal chemistry and drug discovery. This document includes detailed experimental protocols for its synthesis, tabulated analytical data, and visualizations of its chemical structure and relevant biological pathways.

Chemical Structure and Stereochemistry

This compound is a natural product belonging to the oleanane class of triterpenoids. Its chemical formula is C₃₀H₄₈O₃, with a molecular weight of 456.7 g/mol . The core structure consists of a pentacyclic skeleton with a carboxylic acid group at position C-28 and a hydroxyl group at position C-3.

The defining stereochemical feature of this compound is the α-configuration of the hydroxyl group at the C-3 position, which distinguishes it from its more common isomer, oleanolic acid, where this hydroxyl group is in the β-configuration. This seemingly minor difference in stereochemistry can have a significant impact on the molecule's biological activity and pharmacological properties.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound. Data for the closely related oleanolic acid is provided for comparison.

Table 1: Physicochemical Properties

| Property | This compound | Oleanolic Acid |

| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol | 456.7 g/mol |

| CAS Number | 25499-90-5 | 508-02-1 |

| Melting Point | 297-299 °C | 310 °C[1] |

| Appearance | White to off-white solid | Solid |

Table 2: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

| Proton | This compound (Predicted) | Oleanolic Acid (Reference) |

| H-3 | ~3.43 (d) | ~3.22 (dd) |

| H-12 | ~5.25 (t) | 5.28 (t) |

| Methyl Protons | Multiple singlets ~0.7-1.2 | Multiple singlets ~0.7-1.2 |

Table 3: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

| Carbon | This compound (Predicted) | Oleanolic Acid (Reference) |

| C-3 | ~76.5 | ~79.0 |

| C-12 | ~122.5 | 122.6 |

| C-13 | ~144.0 | 143.6 |

| C-28 (COOH) | ~180.0 | ~183.3 |

Table 4: Mass Spectrometry Data

| Ionization Mode | This compound (Predicted) | Oleanolic Acid (Reference) |

| [M-H]⁻ | 455.35 | 455.3489 |

| Major Fragments (EI) | 248, 203, 189 | 248, 203, 189, 133 |

Experimental Protocols

The following section details a representative semi-synthetic protocol for the preparation of this compound from the more readily available oleanolic acid.

Synthesis of this compound from Oleanolic Acid

This synthesis involves a two-step process: oxidation of the 3β-hydroxyl group of oleanolic acid to a ketone, followed by stereoselective reduction to the 3α-hydroxyl group.

Step 1: Oxidation of Oleanolic Acid to 3-Oxooleanolic Acid

-

Materials: Oleanolic acid, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel.

-

Procedure:

-

Dissolve oleanolic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add PCC (approximately 1.5 equivalents) to the solution in portions. The reaction mixture will turn dark brown.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium salts.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-oxooleanolic acid.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Step 2: Reduction of 3-Oxooleanolic Acid to this compound

-

Materials: 3-Oxooleanolic acid, Sodium borohydride (NaBH₄), Methanol or ethanol.

-

Procedure:

-

Dissolve the purified 3-oxooleanolic acid in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add NaBH₄ (in excess, typically 3-5 equivalents) to the solution in small portions.

-

Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product, containing a mixture of this compound and oleanolic acid, by column chromatography to isolate the desired 3α-epimer.

-

Biological Activity and Signaling Pathways

Oleanolic acid and its derivatives, including this compound, are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. One of the key signaling pathways modulated by oleanolic acid is the PI3K/Akt pathway, which is crucial in regulating cell growth, proliferation, and survival.[2] While specific studies on this compound's interaction with this pathway are less common, its structural similarity to oleanolic acid suggests it may have similar modulatory effects.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Characterization of 3-Epioleanolic Acid: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR and MS) and analytical methodologies essential for the characterization of 3-Epioleanolic acid. As the C-3 epimer of the widely studied oleanolic acid, understanding its distinct structural features is crucial for its development as a potential therapeutic agent. This document outlines the expected spectroscopic characteristics, detailed experimental protocols, and insights into its biological context.

Spectroscopic Data for this compound

Precise spectroscopic data for this compound is not as widely published as for its isomer, oleanolic acid. However, based on the extensive data available for oleanolic acid and the known effects of C-3 epimerization in triterpenoids, we can predict the key spectral features of this compound. The primary difference will be observed in the chemical shifts of the proton and carbon at the C-3 position and adjacent nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products. The change in stereochemistry at C-3 from the β-hydroxyl group in oleanolic acid to the α-hydroxyl group in this compound will induce noticeable shifts in the NMR spectra.

Expected ¹H NMR Spectral Data:

The most significant change in the ¹H NMR spectrum of this compound compared to oleanolic acid will be the chemical shift and coupling constants of the H-3 proton. In oleanolic acid (3β-OH), the H-3 proton is axial and typically appears as a double doublet around δ 3.2 ppm. For this compound (3α-OH), the H-3 proton is equatorial and is expected to resonate further downfield, likely in the range of δ 3.4-3.6 ppm, with smaller coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons of this compound (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Notes |

| H-3 | 3.4 - 3.6 | Equatorial proton, expected downfield shift and smaller coupling constants compared to oleanolic acid. |

| H-12 | ~ 5.28 | Olefinic proton, similar to oleanolic acid. |

| Methyl Protons | 0.75 - 1.25 | Seven singlet signals, with slight variations expected compared to oleanolic acid due to the change in the A-ring conformation. |

Expected ¹³C NMR Spectral Data:

The epimerization at C-3 will also cause significant changes in the ¹³C NMR spectrum, particularly for the carbons in the A-ring. The C-3 carbon in this compound is expected to be shielded (shifted upfield) compared to oleanolic acid, while adjacent carbons (C-2 and C-4) will likely experience a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons of this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | ~ 28 | Expected downfield shift compared to oleanolic acid. |

| C-3 | ~ 76 | Expected upfield shift compared to oleanolic acid (~79 ppm). |

| C-4 | ~ 40 | Expected downfield shift compared to oleanolic acid. |

| C-12 | ~ 122 | Olefinic carbon, similar to oleanolic acid. |

| C-13 | ~ 144 | Olefinic carbon, similar to oleanolic acid. |

| C-28 | ~ 180 | Carboxylic acid carbon, similar to oleanolic acid. |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be very similar to that of oleanolic acid, as mass spectrometry is generally insensitive to stereoisomerism. The molecular weight of this compound is 456.7 g/mol .

Expected Mass Spectrometry Data:

-

Molecular Ion: [M+H]⁺ at m/z 457 or [M-H]⁻ at m/z 455 in ESI-MS.

-

Fragmentation Pattern: The fragmentation is likely to follow the characteristic retro-Diels-Alder (RDA) cleavage of the C-ring, which is typical for oleanane-type triterpenoids. This would result in a major fragment ion around m/z 248, corresponding to the diene-containing fragment. Other significant fragments are expected from the loss of water (H₂O) and the carboxyl group (COOH).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 456 | [M]⁺ (in EI-MS) |

| 438 | [M-H₂O]⁺ |

| 411 | [M-COOH]⁺ |

| 248 | RDA fragment |

| 203 | [RDA fragment - COOH]⁺ |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound. These are generalized methods for triterpenoids and should be optimized for the specific instrumentation used.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 45° or 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

2D NMR: To fully assign the structure, acquire a suite of 2D NMR spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry, particularly at the C-3 position.

-

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is a common and suitable technique for triterpenoids. Both positive and negative ion modes should be tested for optimal sensitivity.

-

MS Scan: Acquire full scan mass spectra to determine the molecular weight.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation. Collision-induced dissociation (CID) is the most common fragmentation method.

-

Biological Activity and Signaling Pathways

While the biological activities of oleanolic acid have been extensively studied, specific research on this compound is more limited. However, available studies suggest that the stereochemistry at C-3 can influence biological potency.

One study has shown that this compound exhibits stronger antibacterial activity against several bacterial strains compared to oleanolic acid.[1] This suggests that while the molecular targets may be similar, the affinity or interaction with these targets could be altered by the change in the hydroxyl group's orientation.

The signaling pathways modulated by oleanolic acid are numerous and include pathways involved in inflammation, cancer, and metabolic diseases. Key pathways include:

-

NF-κB Signaling Pathway: Oleanolic acid is a known inhibitor of this pro-inflammatory pathway.

-

Nrf2 Signaling Pathway: It can activate this pathway, leading to antioxidant responses.

-

PI3K/Akt/mTOR Pathway: Oleanolic acid has been shown to modulate this pathway, which is crucial in cell growth and proliferation.

It is plausible that this compound interacts with similar pathways, but with potentially different efficacy. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

The characterization of this compound relies on a combination of modern spectroscopic techniques and a comparative analysis with its well-documented epimer, oleanolic acid. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound, paving the way for further investigation into its unique biological properties and therapeutic potential. The provided protocols and predicted data serve as a starting point for the rigorous scientific evaluation of this promising natural product.

References

3-Epioleanolic acid CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental methodologies, and known biological activities of 3-Epioleanolic acid, a naturally occurring pentacyclic triterpenoid of interest for its potential therapeutic applications.

Core Chemical Properties

This compound, with the CAS Number 25499-90-5 , is a stereoisomer of oleanolic acid.[1][2][3][4] It belongs to the triterpenoid class of organic compounds, which are characterized by a structure derived from six isoprene units.[5] This compound is found in various plant species and is noted for its potential pharmacological activities, including anti-inflammatory effects.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 25499-90-5 | [1][2][3][4] |

| Molecular Formula | C₃₀H₄₈O₃ | [1][2][3][4] |

| Molecular Weight | 456.7 g/mol | [1][3] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Melting Point | 297-299 °C | [5] |

| Boiling Point | 553.5 ± 50.0 °C (Predicted) | [5] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa (Strongest Acidic) | 4.74 (Predicted) | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [6] |

| Purity | Typically >98% (HPLC) | [1] |

Spectroscopic Data Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and stereochemistry. For oleanolic acid, characteristic ¹H NMR signals include seven singlets for the tertiary methyl groups and an olefinic proton signal around δ 5.10 ppm. The ¹³C NMR spectrum shows signals for 30 carbons, including the carboxylic acid carbon, olefinic carbons, and the carbon bearing the hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For oleanolic acid, the molecular ion peak [M]+ is observed at m/z 456.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. The spectrum of oleanolic acid shows characteristic absorption bands for the hydroxyl group (O-H stretching), the carboxylic acid carbonyl group (C=O stretching), and C-H bonds.

Experimental Protocols

The anti-inflammatory activity of this compound is a key area of research. Below are generalized experimental protocols based on common methodologies used for evaluating the anti-inflammatory effects of natural products.

3.1. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This experiment assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or WST-1) is performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Logical Workflow for In Vitro NO Inhibition Assay

Caption: Workflow for assessing the in-vitro anti-inflammatory effect of this compound.

Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in inflammation. Based on the known mechanisms of similar triterpenoids, a probable pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

- 1. biorlab.com [biorlab.com]

- 2. This compound | C30H48O3 | CID 11869658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB015933) - FooDB [foodb.ca]

- 4. 25499-90-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 25499-90-5 [amp.chemicalbook.com]

- 6. CAS 25499-90-5: epi-Oleanolic acid | CymitQuimica [cymitquimica.com]

The Solubility Profile of 3-Epioleanolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Epioleanolic acid, a pentacyclic triterpenoid of significant interest in pharmaceutical research. Due to a scarcity of publicly available experimental solubility data for this compound, this document leverages data from its close structural isomer, oleanolic acid, to provide a substantive understanding of its likely solubility characteristics. This approach is grounded in the principle of structural analogy, offering valuable guidance for formulation development and experimental design. All quantitative solubility data and biological pathway information presented herein pertains to oleanolic acid and should be interpreted as a strong surrogate for the behavior of this compound.

Quantitative Solubility Data

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. The following tables summarize the available quantitative solubility data for oleanolic acid in various solvents. These values provide a foundational understanding for solvent selection in extraction, purification, and formulation processes.

Table 1: Solubility of Oleanolic Acid in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | ~ 30 | [1][2] |

| Ethanol | ~ 5 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ~ 3 | [1][2] |

| 1-Butanol | High Solubility | [3][4] |

| Ethyl Acetate | High Solubility | [4] |

| Methanol | Soluble | [4][5] |

| Acetone | Soluble | [4][5] |

| Chloroform | Soluble | [5] |

| Diethyl Ether | High Solubility | [4] |

Table 2: Solubility of Oleanolic Acid in Aqueous Solutions

| Solvent System | Solubility | Reference |

| Water | Practically Insoluble (~0.02 µg/mL) | [6] |

| 1:2 solution of DMF:PBS (pH 7.2) | ~ 0.3 mg/mL | [1][2][3] |

| 10 mM Trisodium Phosphate (pH 11.5) | 77.2 µg/mL (Oleanolic Acid) | [6] |

Experimental Protocols

Accurate determination of solubility is paramount in pharmaceutical sciences. The following section details a standard experimental protocol for determining the equilibrium solubility of a sparingly soluble compound like this compound, based on the widely accepted shake-flask method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (or oleanolic acid as a reference)

-

Selected solvent of interest

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow for the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the filtered sample and the standard solutions into the HPLC system.

-

Develop a suitable chromatographic method to separate and quantify the analyte.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the filtered sample (dilute if necessary to fall within the linear range of the calibration curve).

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility as the mean ± standard deviation of replicate measurements (typically n=3) in units of mg/mL or µg/mL.

-

Visualization of Relevant Biological Pathways

While specific signaling pathways for this compound are not extensively documented, the pathways modulated by its isomer, oleanolic acid, provide valuable insights into its potential biological activities. The following diagrams, generated using Graphviz, illustrate key signaling pathways associated with oleanolic acid's known pharmacological effects, such as its anti-inflammatory and anti-cancer properties.

Conclusion

This technical guide has provided a detailed overview of the solubility profile of this compound, primarily through the lens of its well-studied isomer, oleanolic acid. The presented data on solubility in various organic and aqueous media, alongside a robust experimental protocol for its determination, offers a solid foundation for researchers and drug development professionals. The visualized signaling pathways, while based on oleanolic acid, suggest potential mechanisms of action for this compound that warrant further investigation. As research on this compound progresses, it is anticipated that specific experimental data will become available, allowing for a more direct and nuanced understanding of its physicochemical and biological properties. Until then, the information compiled in this guide serves as a valuable resource for advancing the study and application of this promising natural compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]

- 5. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]

- 6. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Trove of 3-Epioleanolic Acid: A Technical Guide for Scientific Exploration

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the known plant sources of 3-Epioleanolic acid, a pentacyclic triterpenoid with promising biological activities. This document provides a comprehensive overview of its botanical origins, quantitative data, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways.

Known Plant Sources of this compound

This compound, a stereoisomer of the more commonly known oleanolic acid, has been identified in a select number of plant species. The primary and most well-documented source is Korean mistletoe (Viscum album var. coloratum) .[1] Another confirmed plant source is Common Vervain (Verbena officinalis) .[2][3]

While direct evidence for other plant sources remains limited, the broader class of oleanane-type triterpenoids, to which this compound belongs, is widely distributed in the plant kingdom. Genera from the following families are known to be rich in oleanane triterpenoids and may represent potential, yet unconfirmed, sources of this compound:

Further phytochemical screening of these families is warranted to identify new botanical sources of this compound.

Quantitative Analysis of this compound

To date, there is a notable scarcity of published quantitative data specifically detailing the concentration of this compound in its known plant sources. While studies on related triterpenoids in Verbena officinalis and Salvia species exist, they do not provide specific quantities for the 3-epi isomer.[4][7] Research focusing on the quantification of this compound in Viscum album var. coloratum and Verbena officinalis is crucial for establishing standardized botanical extracts for research and potential therapeutic applications.

The following table summarizes the known plant sources. Quantitative data will be updated as it becomes available in the scientific literature.

| Plant Species | Family | Plant Part | Quantitative Data (mg/g dry weight) | Reference |

| Viscum album var. coloratum | Santalaceae | Whole plant | Not Reported | [1] |

| Verbena officinalis | Verbenaceae | Aerial parts | Not Reported | [2][3] |

Experimental Protocols: Extraction, Isolation, and Quantification

The methodologies for extracting, isolating, and quantifying this compound are largely based on established protocols for oleanane-type triterpenoids. These protocols generally involve solvent extraction, chromatographic separation, and analytical quantification.

Extraction of this compound

A general workflow for the extraction of this compound from plant material is outlined below.

Methodology:

-

Plant Material Preparation: The plant material (e.g., whole plant of Viscum album var. coloratum or aerial parts of Verbena officinalis) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Dichloromethane has been successfully used for the isolation of this compound from Korean mistletoe.[1] Other solvents like chloroform and methanol have been employed for the extraction of related triterpenoids from Verbena officinalis.[2]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation by Column Chromatography

The crude extract, containing a mixture of phytochemicals, is further purified using column chromatography.

Methodology:

-

Chromatographic Separation: The crude extract is loaded onto a silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the target compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization to obtain pure this compound.[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Adapted from Oleanolic Acid Quantification):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) or methanol and acidified water.[8]

-

Flow Rate: Typically around 0.8-1.0 mL/min.[8]

-

Detection: UV detector set at a low wavelength, such as 205 nm.[8]

-

Quantification: Based on a calibration curve generated using a purified this compound standard.

Signaling Pathways of this compound

The biological activities of this compound are a subject of ongoing research. Studies have shown that it can induce apoptosis (programmed cell death) in tumor cells.[1] The proposed mechanism for a derivative, 3-O-acetyloleanolic acid, involves the extrinsic apoptosis pathway.

This pathway highlights the up-regulation of Death Receptor 5 (DR5) on the surface of cancer cells upon treatment with a 3-O-acetyloleanolic acid.[9] This leads to the activation of caspase-8, an initiator caspase, which in turn activates caspase-3, an executioner caspase, ultimately leading to the dismantling of the cell.[9] Further research is needed to fully elucidate the specific signaling cascades directly modulated by this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide consolidates the current knowledge on its plant sources, providing a framework for future research. The key areas requiring further investigation are the comprehensive phytochemical screening of a wider range of plant species, the development of validated quantitative methods, and the detailed elucidation of its mechanisms of action and signaling pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing plant-derived compound.

References

- 1. Oleanolic acid 3-acetate, a minor element of ginsenosides, induces apoptotic cell death in ovarian carcinoma and endometrial carcinoma cells via the involvement of a reactive oxygen species–independent mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiinflammatory activity and chemical composition of extracts of Verbena officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. [Determination of five triterpenic acids from Salvia chinensis of different parts by RP-HPLC-PDA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Epioleanolic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Epioleanolic acid, a naturally occurring pentacyclic triterpenoid of significant interest in medicinal chemistry and pharmacology. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines experimental protocols for its synthesis and isolation and visualizes its role in key signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound, an isomer of oleanolic acid, is a white to off-white crystalline solid.[1] Its chemical formula is C₃₀H₄₈O₃, with a molecular weight of 456.7 g/mol .[2][3] The fundamental chemical identifiers and properties are summarized in the tables below.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [2] |

| CAS Number | 25499-90-5 | [2] |

| Molecular Formula | C₃₀H₄₈O₃ | [2][3] |

| Molecular Weight | 456.7 g/mol | [2][3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 297-299 °C (recrystallized from methanol) | [4] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Water Solubility | 0.00082 g/L | ALOGPS[5] |

| logP | 7.09 | ALOGPS[5] |

| pKa (Strongest Acidic) | 4.74 | ChemAxon[5] |

| Polar Surface Area | 57.53 Ų | ChemAxon[5] |

| Hydrogen Bond Donor Count | 2 | ChemAxon[5] |

| Hydrogen Bond Acceptor Count | 3 | ChemAxon[5] |

| Rotatable Bond Count | 1 | ChemAxon[5] |

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete dataset for this compound can be compiled from various sources, the spectra of its isomer, oleanolic acid, are often used for comparative analysis.

| Technique | Key Observations and Peaks |

| ¹H NMR | The ¹H NMR spectrum of oleanolic acid, a close isomer, shows characteristic signals for seven tertiary methyl groups, an olefinic proton (H-12), and a methine proton (H-3) adjacent to the hydroxyl group. For oleanolic acid in CDCl₃, typical shifts include seven methyl singlets between δ 0.75 and 1.13 ppm, a triplet for H-12 at δ 5.27 ppm, and a doublet of doublets for H-3 at δ 3.23 ppm.[6] |

| ¹³C NMR | The ¹³C NMR spectrum of oleanolic acid in Pyridine-d₅ displays signals for 30 carbons. Key chemical shifts include the carboxylic carbon (C-28) around δ 180.2 ppm, the olefinic carbons C-12 and C-13 at approximately δ 122.6 and 144.8 ppm respectively, and the carbon bearing the hydroxyl group (C-3) at δ 78.1 ppm.[6] |

| Infrared (IR) | The IR spectrum of oleanolic acid shows a broad absorption band for the hydroxyl group (-OH) stretching around 3436 cm⁻¹, C-H stretching of methyl and methylene groups around 2943 cm⁻¹ and 2871 cm⁻¹, and a strong absorption for the carbonyl group (C=O) of the carboxylic acid at approximately 1694 cm⁻¹.[7][8] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry of oleanolic acid typically shows a molecular ion peak [M]⁺ at m/z 456. The fragmentation pattern is complex, with characteristic fragments resulting from retro-Diels-Alder cleavage of the C-ring.[4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the epimerization of its readily available isomer, oleanolic acid. A representative synthetic scheme is as follows:

-

Oxidation of Oleanolic Acid: Oleanolic acid is first oxidized to oleanonic acid. This is typically achieved using an oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid and acetone) or pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH₂Cl₂). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reduction of Oleanonic Acid: The resulting oleanonic acid is then reduced to yield a mixture of oleanolic acid and this compound. A common reducing agent for this step is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

-

Purification: The mixture of epimers is then separated and purified using column chromatography on silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate. The fractions are analyzed by TLC, and those containing pure this compound are combined and concentrated. The final product can be further purified by recrystallization.

A detailed synthetic procedure starting from oleanolic acid has been described in the literature, which can be adapted for laboratory-scale synthesis.[9]

Isolation from Natural Sources

This compound can be isolated from various plant materials. A general protocol for its isolation is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, ethanol, or a mixture of chloroform and methanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.[10][11]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning to remove highly polar and nonpolar impurities. This typically involves partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Chromatographic Purification: The fraction enriched with triterpenoids is then subjected to repeated column chromatography on silica gel.[12] A gradient elution system, for example, with hexane and ethyl acetate, is used to separate the individual compounds.[13]

-

Final Purification: Fractions containing this compound, as identified by TLC analysis against a standard, are pooled and concentrated. Final purification is often achieved by recrystallization from a suitable solvent like methanol to yield pure crystals.[12]

Biological Activity and Signaling Pathways

This compound and its isomer, oleanolic acid, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] The anti-inflammatory properties are of particular interest and are believed to be mediated through the modulation of key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on oleanolic acid have shown that it can inhibit the activation of NF-κB.[5][14] This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound (inferred from oleanolic acid studies).

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. Oleanolic acid has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[12][15] This modulation contributes to its anti-inflammatory effects by suppressing the downstream activation of transcription factors and the production of inflammatory mediators.

Caption: Modulation of the MAPK signaling pathway by this compound (inferred from oleanolic acid studies).

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties. Its synthesis and isolation are achievable through established laboratory protocols. The biological activity of this compound, particularly its anti-inflammatory effects, is attributed to its ability to modulate key cellular signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this and related triterpenoids.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. researchgate.net [researchgate.net]

- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activities of oleanolic acid on HMGB1 activated HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Greener approach for the isolation of oleanolic acid from Nepeta leucophylla Benth. Its derivatization and their molecular docking as antibacterial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Isolation of epi-oleanolic acid from Korean mistletoe and its apoptosis-lnducing activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oleanolic acid inhibits mouse spinal cord injury through suppressing inflammation and apoptosis via the blockage of p38 and JNK MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Epioleanolic Acid: A Potential Modulator of Plant Defense Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the role of 3-Epioleanolic acid in plant defense mechanisms is limited. This guide provides a comprehensive overview based on available data for this compound and its well-studied isomer, oleanolic acid, as a predictive model for its biological functions.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic and abiotic stresses. Among these defenses, secondary metabolites play a crucial role. Triterpenoids, a large and diverse class of natural products, are significantly involved in these defense strategies. This compound, a pentacyclic triterpenoid, is an isomer of the more abundant and well-researched oleanolic acid. This document aims to provide a detailed technical overview of this compound, its biosynthesis, and its putative role in plant defense, drawing parallels with oleanolic acid where necessary.

Chemical Structure and Biosynthesis

This compound is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol .[1] It is an epimer of oleanolic acid, differing in the stereochemistry of the hydroxyl group at the C-3 position.

The biosynthesis of oleanolic acid, and presumably this compound, begins with the cyclization of 2,3-oxidosqualene.[2] This process is catalyzed by β-amyrin synthase to form the pentacyclic scaffold, β-amyrin. Subsequent oxidation steps at specific carbon atoms, catalyzed by cytochrome P450 enzymes, lead to the formation of oleanolic acid.[2] The epimerization at the C-3 position to form this compound likely involves a specific epimerase or a stereospecific reductase acting on an intermediate.

Figure 1: Proposed biosynthetic pathway of this compound, based on oleanolic acid synthesis.

Role in Plant Defense Mechanisms

While direct evidence for this compound's role in plant defense is emerging, the functions of triterpenoids, in general, are well-documented. They can act as anti-feedants, toxins, and growth inhibitors against a wide range of herbivores and pathogens.

Antimicrobial Activity

This compound has demonstrated notable antibacterial activity. In one study, it exhibited a minimum inhibitory concentration (MIC) range of 0.9–7.8 μg/mL against various bacteria, which was comparable to the positive control, kanamycin sulphate (MIC range of 1.9–3.9 μg/mL).[3] This suggests a direct role in inhibiting the growth of pathogenic bacteria. The mechanism of action is likely related to the disruption of bacterial cell membranes or the inhibition of essential enzymes, a common trait of triterpenoids.

Response to Abiotic Stress

Studies on oleanolic acid have shown its accumulation under various abiotic stresses, including heat, drought, and UV radiation.[4][5] For instance, in Rhododendron moulmainense, the content of oleanolic acid significantly increased under high-temperature stress, suggesting a role in thermal tolerance.[6] It is plausible that this compound also accumulates under stress conditions and contributes to the plant's antioxidant capacity and overall resilience.[4]

Signaling Pathways

The precise signaling pathways modulated by this compound in plants are yet to be elucidated. However, research on oleanolic acid provides insights into potential mechanisms. Oleanolic acid is known to influence several signaling pathways in mammalian cells, including the inhibition of the PI3K/Akt/mTOR/NF-κB pathway.[7] In plants, stress responses are often mediated by signaling molecules like jasmonic acid (JA) and salicylic acid (SA).

Application of methyl jasmonate (MeJA) has been shown to significantly enhance the accumulation of oleanolic acid and up-regulate the expression of triterpenoid synthesis genes in Gentiana straminea.[5] This suggests that the biosynthesis of oleanolic acid, and likely its epimers, is integrated into the JA-mediated defense signaling pathway.

Figure 2: Hypothetical signaling pathway for this compound induction in plant defense.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its isomer, oleanolic acid, in the context of biological activity relevant to plant defense.

| Compound | Assay | Organism/System | Result | Reference |

| This compound | Antibacterial Activity (MIC) | Various bacteria | 0.9–7.8 µg/mL | [3] |

| Oleanolic acid | Heat Stress Response | Rhododendron moulmainense | Significant increase in content | [6] |

| Oleanolic acid | Gene Expression (in response to MeJA) | Gentiana straminea | Upregulation of β-amyrin synthase | [5] |

Experimental Protocols

Extraction and Quantification of this compound

A generalized protocol for the extraction and quantification of this compound from plant material, adapted from methods used for oleanolic acid, is provided below.

Objective: To extract and quantify this compound from plant tissues.

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol

-

Dichloromethane

-

Hexane

-

Formic acid

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

This compound standard

-

Ultrasonic bath

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Extraction: a. Macerate a known weight of dried plant powder with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. b. Alternatively, perform ultrasonic-assisted extraction for 30-60 minutes. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Purification (optional): a. For complex matrices, a liquid-liquid extraction can be performed. Resuspend the crude extract in water and partition successively with hexane and dichloromethane. b. The triterpenoid-rich fraction (typically in dichloromethane) can be further purified using SPE.

-

Quantification: a. Prepare a standard curve of this compound in the mobile phase. b. Analyze the extracted samples by HPLC. A C18 column is commonly used. c. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. d. Detection can be performed using a UV detector (around 210 nm) or, for higher sensitivity and specificity, an MS detector. e. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Figure 3: General experimental workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

This compound is a promising, yet understudied, triterpenoid with demonstrated antimicrobial activity. Based on the extensive research on its isomer, oleanolic acid, it is highly probable that this compound plays a significant role in plant defense against both biotic and abiotic stresses. Future research should focus on:

-

Elucidating the specific role of this compound in plant-pathogen and plant-herbivore interactions.

-

Identifying and characterizing the enzymes responsible for its biosynthesis, particularly the epimerization step.

-

Unraveling the specific signaling pathways in plants that are modulated by this compound.

-

Conducting comprehensive transcriptomic and metabolomic studies to understand its global effects on plant physiology during stress.

A deeper understanding of the biological activities and mechanisms of action of this compound could pave the way for its use in the development of novel plant protectants and therapeutic agents.

References

- 1. biorlab.com [biorlab.com]

- 2. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated transcriptome-metabolome analysis reveals oleanolic acid as a central regulator of heat stress adaptation in Rhododendron moulmainense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologia plantarum: The effect of elicitors on oleanolic acid accumulation and expression of triterpenoid synthesis genes in Gentiana straminea [bp.ueb.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Epioleanolic Acid from Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-epioleanolic acid, a triterpenoid of significant interest in medicinal chemistry, starting from the readily available oleanolic acid. The synthesis involves a two-step process: the oxidation of the 3β-hydroxyl group of oleanolic acid to yield the intermediate, 3-ketooleanolic acid (oleanonic acid), followed by the stereoselective reduction of the ketone to the 3α-hydroxyl group, affording this compound. This document outlines two established methods for the oxidation step (Jones oxidation and Dess-Martin periodinane oxidation) and two methods for the stereoselective reduction (sodium borohydride reduction and Meerwein-Ponndorf-Verley reduction). Detailed experimental procedures, purification techniques, and characterization data are provided to guide researchers in the efficient synthesis of this valuable compound.

Introduction

Oleanolic acid and its derivatives are pentacyclic triterpenoids that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The stereochemistry at the C-3 position plays a crucial role in the biological activity of these compounds. This compound, the 3α-hydroxy epimer of oleanolic acid, has demonstrated unique pharmacological profiles, making its synthesis a key area of research for the development of new therapeutic agents. This application note details reliable and reproducible methods for the epimerization of the C-3 hydroxyl group of oleanolic acid.

Overall Synthesis Scheme

The conversion of oleanolic acid to this compound is a straightforward two-step process. The first step is the oxidation of the C-3 hydroxyl group to a ketone. The second step is the stereoselective reduction of this ketone to the desired 3α-hydroxyl epimer.

Caption: Overall synthetic route from oleanolic acid to this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Oxidation of Oleanolic Acid to 3-Ketooleanolic Acid

Two effective methods for this oxidation are presented below. Researchers may choose the method based on the availability of reagents and desired reaction conditions.

Method A: Jones Oxidation

Jones reagent is a strong oxidizing agent, and the reaction is typically fast and high-yielding.[1][2]

-

Materials:

-

Oleanolic acid

-

Acetone (anhydrous)

-